(R)-3-Aminohexan-1-ol
Description
Significance of Chiral Amino Alcohols in Asymmetric Synthesis
Chiral amino alcohols are indispensable building blocks and synthons in organic synthesis, largely due to their prevalence in biologically active natural products and pharmaceuticals. unr.edu.arconicet.gov.arfrontiersin.org Their utility is most pronounced in asymmetric synthesis, where they function as chiral auxiliaries, ligands, and catalysts. unr.edu.arconicet.gov.arnih.gov The presence of both an amino and a hydroxyl group allows for versatile chemical transformations and the ability to form stable chelate complexes with metals, which is a key principle in many catalytic asymmetric reactions. scirp.org
These compounds are foundational to the synthesis of more complex chiral molecules. The development of efficient synthetic routes to access enantiomerically pure amino alcohols is a significant area of research, as traditional methods often relied on the limited chiral pool of natural amino acids. diva-portal.org Modern methods, such as the asymmetric aminohydroxylation of alkenes and engineered amine dehydrogenases, have expanded the toolbox for creating these valuable structures. frontiersin.orgdiva-portal.org The ability to synthesize specific chiral amino alcohols allows chemists to control the three-dimensional arrangement of atoms in a target molecule, which is critical for its biological function. docbrown.info
Role of 1,3-Amino Alcohols as Chiral Scaffolds, Ligands, and Auxiliaries
While 1,2-amino alcohols have been extensively studied, 1,3-amino alcohols have also made significant contributions to the advancement of asymmetric synthesis. unr.edu.arconicet.gov.ar These motifs are present in numerous natural products and serve as crucial chiral building blocks for a variety of heterocyclic compounds. unimi.it They are widely used as chiral ligands for transition-metal-catalyzed reactions, such as the enantioselective addition of organozinc reagents to aldehydes. unr.edu.arconicet.gov.arresearchgate.net
The spatial separation of the amino and hydroxyl groups by an additional carbon atom, compared to their 1,2-counterparts, imparts distinct stereochemical control in chemical transformations. This structure allows them to act as effective chiral scaffolds, forming the backbone of more complex molecules. ucc.ie Their application extends to various reactions, including Diels-Alder reactions, aldol (B89426) reactions, and ring-opening reactions. unr.edu.arconicet.gov.ar The development of new synthetic methods, such as copper-catalyzed hydroamination and palladium-catalyzed allylic C-H amination, has provided more direct and efficient access to enantiomerically pure 1,3-amino alcohols, further cementing their role in asymmetric synthesis. nih.govnih.gov
Stereochemical Importance of (R)-3-Aminohexan-1-ol in Chiral Chemistry
This compound is a chiral 1,3-amino alcohol that serves as a potent illustration of the importance of stereochemistry. smolecule.com Its specific three-dimensional configuration, with the (R) designation at the C-3 stereocenter, is critical to its function and reactivity. The unique spatial arrangement of its amino and hydroxyl groups allows it to participate in asymmetric synthesis and chiral resolution processes, distinguishing it from other similar compounds. smolecule.com
The profound impact of a single stereocenter is highlighted in studies where the (R) and (S) enantiomers of an amino alcohol exhibit vastly different activities. For instance, in the development of small molecule TLR7 agonists for immuno-oncology, incorporating the (S)-3-aminohexan-1-ol side chain provided a favorable combination of potency and properties. nih.gov Conversely, tethering the (R) enantiomer, this compound, resulted in a significant 21-fold loss of potency, underscoring the critical nature of the stereochemical configuration in molecular interactions with biological targets. nih.gov This principle of "dual stereoselectivity," where regioisomeric or pseudo-enantiomeric chiral auxiliaries derived from a single precursor can produce opposite enantiomers of a product, is a key strategy in asymmetric synthesis. organic-chemistry.org this compound, as a specific chiral building block, is therefore essential for the synthesis of targeted, stereochemically pure complex molecules. smolecule.com
Chemical Compound Data
Below are the properties and identifiers for the primary chemical compounds discussed in this article.
Table 1: Compound Properties and Identifiers
| Property | This compound | (S)-3-Aminohexan-1-ol | 3-Aminohexan-1-ol (racemic) |
|---|---|---|---|
| IUPAC Name | (3R)-3-aminohexan-1-ol | (3S)-3-aminohexan-1-ol | 3-aminohexan-1-ol |
| Molecular Formula | C₆H₁₅NO | C₆H₁₅NO | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol | 117.19 g/mol | 117.19 g/mol |
| CAS Number | 68889-63-4 (HCl salt) | 64197-80-4 | 68889-61-2 |
| Canonical SMILES | CCCCC@@HCCO | CCCC@HCCO | CCCC(CCO)N |
| InChI Key | LWUKXXYWSXUWIF-FYZOBXCZSA-N (HCl salt) | Not Available | YZOKDOZIDBMHOK-UHFFFAOYSA-N |
Data sourced from multiple references. sigmaaldrich.cnnih.govbldpharm.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(3R)-3-aminohexan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-2-3-6(7)4-5-8/h6,8H,2-5,7H2,1H3/t6-/m1/s1 |
InChI Key |
YZOKDOZIDBMHOK-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@H](CCO)N |
Canonical SMILES |
CCCC(CCO)N |
Origin of Product |
United States |
Advanced Applications in Asymmetric Organic Synthesis
Chiral Ligands in Metal-Catalyzed Asymmetric Transformations
The efficacy of (R)-3-Aminohexan-1-ol in asymmetric synthesis is prominently showcased when it is transformed into chiral ligands for metal-catalyzed reactions. The amino and hydroxyl groups can be readily derivatized to fine-tune the steric and electronic properties of the resulting ligand, enhancing its chelating ability and the stereoselectivity of the catalytic process. researchgate.netresearchgate.netscispace.com
Chelation to Transition Metals (e.g., B, Al, Zn, Ti, Pd, Cu)
The nitrogen and oxygen atoms of this compound and its derivatives can act as a bidentate ligand, coordinating to a central transition metal atom to form a stable five-membered chelate ring. This chelation creates a rigid and well-defined chiral environment around the metal center, which is fundamental for inducing enantioselectivity in a catalyzed reaction. researchgate.netscispace.com This principle is widely applied with various transition metals.
Boron: Chiral amino alcohols react with borane (B79455) or its derivatives to form oxazaborolidine catalysts, which are highly effective in the asymmetric reduction of ketones. acs.org
Zinc: The in-situ reaction of β-amino alcohols with organozinc reagents generates chiral zinc aminoalkoxides. These complexes are pivotal catalysts for the enantioselective addition of organozinc reagents to carbonyl compounds. google.commdpi.com
Titanium: Titanium(IV) isopropoxide is often used in conjunction with chiral ligands, including amino alcohols, to form Lewis acidic complexes that catalyze a range of enantioselective transformations.
Copper and Palladium: The amino group of ligands derived from amino alcohols can coordinate to soft metals like copper(II) and palladium(II), which are catalysts for a wide array of reactions including oxidations and cross-coupling reactions. researchgate.netnih.govmun.ca
The formation of these metal complexes is the basis for the applications discussed in the subsequent sections.
Enantioselective Addition of Organometallic Reagents (e.g., Dialkylzinc to Aldehydes)
One of the most well-established applications of chiral β-amino alcohols is as ligands in the catalytic enantioselective addition of dialkylzinc reagents to aldehydes, a reliable method for producing chiral secondary alcohols. acs.orgsioc-journal.cnjst.go.jpoup.com Although specific data for ligands derived directly from this compound are not prevalent in the surveyed literature, the performance of analogous linear and nanoparticle-supported β-amino alcohol catalysts demonstrates the high yields and enantioselectivities achievable with this class of ligands. rsc.orgrsc.orgresearchgate.net The reaction involves the formation of a chiral zinc-aminoalkoxide complex, which then coordinates the aldehyde and directs the nucleophilic attack of the alkyl group from the dialkylzinc reagent to one of the enantiotopic faces of the carbonyl group.
Table 1: Representative Enantioselective Addition of Diethylzinc to Aldehydes using β-Amino Alcohol Catalysts This table presents data for analogous β-amino alcohol ligands to illustrate the reaction's effectiveness.
| Entry | Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | 6 | >95 | 95 | researchgate.net |
| 2 | 4-Chlorobenzaldehyde | 6 | >95 | 96 | researchgate.net |
| 3 | 4-Methoxybenzaldehyde | 6 | >95 | 90 | researchgate.net |
| 4 | 2-Naphthaldehyde | 6 | >95 | 97 | researchgate.net |
Enantioselective Ketone Alkynylation
The creation of chiral tertiary alcohols containing a propargyl group is a significant transformation in organic synthesis, providing access to key intermediates for various pharmaceuticals. nih.gov The enantioselective addition of terminal alkynes to ketones, particularly activated ketones like trifluoromethyl ketones, can be effectively catalyzed by zinc-aminoalkoxide complexes derived from chiral amino alcohols. google.commdpi.com This reaction is crucial in the industrial synthesis of the HIV reverse transcriptase inhibitor, Efavirenz. google.com The process involves the deprotonation of the terminal alkyne by a zinc-aminoalkoxide to form a zinc acetylide, which is then delivered enantioselectively to the ketone.
Table 2: Enantioselective Alkynylation of Ketones Catalyzed by Chiral Amino Alcohol-Metal Complexes This table presents representative data to illustrate the reaction.
| Entry | Ketone | Alkyne | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| 1 | Trifluoroacetophenone | Phenylacetylene | Chiral Rh(III) Complex | 64 | 86 | nii.ac.jp |
| 2 | 2-Trifluoroacetyl-pyridine | Phenylacetylene | Chiral Rh(III) Complex | 80 | 91 | nii.ac.jp |
| 3 | Trifluoroacetophenone | 1-Hexyne | Chiral Rh(III) Complex | 72 | 92 | nii.ac.jp |
Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of this reaction is highly dependent on the chiral ligand coordinated to the palladium center. While a vast number of chiral ligands have been developed for this purpose, specific applications utilizing ligands derived from this compound are not extensively documented in primary research literature. The general principle involves the coordination of the ligand to a palladium(0) precursor, which then reacts with an allylic substrate to form a π-allyl palladium intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack.
Chiral Auxiliaries for Asymmetric Induction
In addition to being precursors for chiral ligands, compounds like this compound can be used as chiral auxiliaries. In this role, the chiral molecule is covalently attached to a substrate, directs the stereochemical course of a reaction, and is subsequently removed.
Diels-Alder Reactions and Other Cycloadditions
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular process. wikipedia.org A prominent example is the nih.govnih.gov-sigmatropic rearrangement, which includes well-known reactions like the Cope and Claisen rearrangements. wikipedia.org These reactions are powerful tools for forming carbon-carbon bonds with high stereocontrol. wikipedia.org
In the context of amino alcohols, the aza-Cope rearrangement, a nih.govnih.gov-sigmatropic shift involving a nitrogen atom, is particularly relevant. The transformation of an allylic acetal (B89532) to a 3-acyltetrahydrofuran, for instance, can proceed through an aza-Cope–Mannich reaction under neutral conditions. nih.gov For a molecule like this compound, it can be envisioned as a precursor to a substrate for such a rearrangement. By introducing unsaturation at an appropriate position relative to the amino and hydroxyl groups, it could be converted into an unsaturated iminium ion. nih.gov The subsequent nih.govnih.gov-sigmatropic rearrangement of this intermediate would allow the transfer of chirality from the original stereocenter to a newly formed one, demonstrating the utility of the amino alcohol as a chiral template. The reaction is known to be extremely facile in unsaturated iminium ions. nih.gov
Aldol (B89426) Reactions
The aldol reaction is one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis, allowing for the creation of β-hydroxy carbonyl compounds, which may contain multiple new stereocenters. acs.orgmasterorganicchemistry.com The reaction involves the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.com
Chiral β-amino alcohols are recognized as important building blocks and chiral auxiliaries in asymmetric synthesis. acs.org this compound can be employed in asymmetric aldol reactions to control the stereochemical outcome. A common strategy involves converting the chiral amino alcohol into a chiral auxiliary, which is then attached to one of the reactants. For example, the amino alcohol could be used to form a chiral amide or ester, which is subsequently converted into a chiral enolate. The steric and electronic properties of the chiral auxiliary derived from this compound would then direct the approach of the electrophile (the aldehyde or ketone), leading to a diastereoselective reaction. After the reaction, the chiral auxiliary can often be cleaved and recovered, having served its purpose of inducing asymmetry in the product.
Alkylation of Anions
The functional groups of this compound allow for the formation of anions that can be subsequently alkylated to create more complex molecules. The nitrogen atom of the primary amino group is nucleophilic and can be deprotonated by a suitable base, such as sodium hydride, to form a sodium amide anion. mdpi.com This anion is a powerful nucleophile that can react with various electrophiles, particularly alkyl halides, in an N-alkylation reaction.
This strategy is a key step in the synthesis of more complex structures. For instance, in the synthesis of a calix nih.govarene-based catenane, an N-Boc-protected amino alcohol was deprotonated with sodium hydride and subsequently reacted with 1,6-dibromohexane (B150918) to achieve monoalkylation. mdpi.com Similarly, the Fukuyama-Mitsunobu reaction represents a powerful method for the N-alkylation of sulfonamides, which can be prepared from primary amines. This sequential process is a key step in preparing precursors for diketopiperazines. rsc.org The hydroxyl group can also be deprotonated to form an alkoxide or converted into a better leaving group for other transformations. The selective alkylation of either the nitrogen or oxygen anion, often controlled by the choice of protecting groups and reaction conditions, highlights the synthetic versatility of this compound.
| This compound Derivative | Alkylating Agent | Reaction Type | Potential Product Class |
|---|---|---|---|
| This compound | Alkyl Halide (e.g., R-X) | N-Alkylation | Secondary or Tertiary Amine |
| N-Protected this compound | Alkyl Halide (e.g., R-X) | O-Alkylation (Williamson Ether Synthesis) | Ether |
| N-Sulfonylated this compound | Alcohol (e.g., R-OH) | N-Alkylation (Fukuyama-Mitsunobu) | N-Alkyl Sulfonamide |
Radical Cyclizations
Radical cyclizations are powerful methods for constructing five- and six-membered rings in organic synthesis. These reactions proceed via radical intermediates and are often initiated by radical initiators like AIBN in the presence of a mediator such as a tin hydride. While direct examples involving this compound are not prevalent in the literature, its structure serves as a viable starting point for creating precursors for such cyclizations.
For example, the amino alcohol can be converted into an N-substituted amide containing an alkenyl or alkynyl group at a suitable position. This amide can then be subjected to radical cyclization conditions to form lactams. thieme-connect.de The cyclization of molecules like 1-(1-iodoethyl)-5-vinylpyrrolidin-2-one to form a bicyclic lactam is one such example. thieme-connect.de Alternatively, the hydroxyl group of this compound could be modified to introduce a radical precursor, which could then cyclize onto a tethered π-system. The inherent chirality of the starting material can influence the stereochemical outcome of the newly formed stereocenters in the cyclic product.
Chiral Building Blocks and Synthons in Complex Molecule Construction
This compound is a quintessential chiral building block, a molecule that contains one or more stereocenters and can be incorporated into a larger synthetic target. smolecule.comlookchem.com Its bifunctional nature and defined stereochemistry make it a valuable synthon for constructing complex, enantiomerically pure molecules, particularly in the field of pharmaceutical chemistry. acs.orglookchem.com
Efficient Routes to Diverse Amino Alcohol-Derived Chiral Fragments
Chiral fragments derived from amino alcohols are of significant interest in fragment-based drug discovery. A study describes the efficient synthesis of a diverse library of 45 chiral fragments derived from various chiral amino alcohols. nih.gov These synthetic routes are highly efficient, providing access to unique molecular scaffolds in just one to five synthetic steps. nih.gov The resulting fragments possess molecular weights ranging from 100 to 255 Da and exhibit aqueous solubility, key properties for potential drug candidates. nih.gov this compound fits the profile of a starting material for generating such fragments, allowing for the systematic exploration of chemical space around a defined chiral core.
| Characteristic | Description |
|---|---|
| Number of Scaffolds | Multiple unique scaffolds were accessed. |
| Synthetic Steps | 1-5 steps from the starting amino alcohol. |
| Molecular Weight Range | 100 - 255 Da |
| Aqueous Solubility | 0.085 to >15 mM |
| Fragment Types | Oxazolidinones, Morpholinones, Lactams, Sultams |
Synthesis of Oxazolidinones, Morpholinones, Lactams, and Sultams
The transformation of chiral amino alcohols into various heterocyclic scaffolds is a testament to their synthetic utility. nih.gov
Oxazolidinones : These five-membered heterocycles are typically synthesized from 1,2-amino alcohols (β-amino alcohols) by reaction with reagents like phosgene (B1210022) or carbonyldiimidazole. acs.org Chiral oxazolidinones are important chiral auxiliaries (e.g., Evans auxiliaries) and are present in some pharmaceuticals. While this compound is a 1,4-amino alcohol and would naturally form a six-membered cyclic carbamate, its role as a general chiral amino alcohol places it within the class of precursors used for generating diverse heterocyclic fragments, which includes oxazolidinones derived from other amino alcohols in synthetic libraries. nih.gov
Morpholinones : Morpholinones are six-membered heterocyclic compounds containing both an amide and an ether linkage. nih.gov They can be readily synthesized from amino alcohols. For example, reacting an amino alcohol with an α-haloacetyl halide followed by intramolecular cyclization yields the morpholinone ring system. The use of a chiral amino alcohol like this compound ensures the synthesis of an enantiomerically enriched morpholinone derivative. A library of chiral fragments derived from amino alcohols has been shown to include morpholinone scaffolds. nih.gov
Lactams : Lactams (cyclic amides) are prevalent in natural products and pharmaceuticals. thieme-connect.de γ-Amino acids and δ-amino acids are common precursors that cyclize upon heating or with coupling agents to form γ-lactams (5-membered rings) and δ-lactams (6-membered rings), respectively. thieme-connect.de this compound can be readily converted into the corresponding γ-amino acid, (R)-3-aminohexanoic acid, via oxidation of the primary alcohol. Subsequent intramolecular cyclization would yield an (R)-4-propyl-pyrrolidin-2-one, a chiral γ-lactam. thieme-connect.de
Sultams : Sultams are cyclic sulfonamides and are valuable as chiral auxiliaries in asymmetric synthesis. Their synthesis can be achieved from amino alcohols. A general route involves the reaction of the amino group with a sulfonylating agent, followed by intramolecular cyclization of the resulting amino sulfonic acid or a derivative thereof. Efficient syntheses of chiral sultams from a diverse array of amino alcohols have been reported, highlighting this transformation as a key method for producing valuable chiral fragments. nih.gov Another related approach involves the conversion of amino alcohols into amino sulfonic acids (taurine analogs), which are direct precursors to sultams. researchgate.net
Preparation of Novel Nitrogen Ligands
The inherent chirality and the presence of two distinct donor atoms (nitrogen and oxygen) in this compound make it an excellent scaffold for the synthesis of chiral N,O-bidentate ligands. These ligands are crucial in asymmetric catalysis, where they can coordinate to a metal center and create a chiral environment, enabling the stereoselective transformation of a prochiral substrate into a single enantiomer product.
A prominent class of N,O-bidentate ligands prepared from amino alcohols are Schiff base ligands. The synthesis is typically a straightforward condensation reaction between the primary amine of the amino alcohol and a carbonyl compound, often an aldehyde. For instance, the reaction of this compound with an aromatic aldehyde, such as salicylaldehyde, yields a chiral Schiff base. This reaction involves the formation of a C=N double bond (imine) and results in a ligand capable of coordinating with a metal ion through the imine nitrogen and the hydroxyl oxygen.
Table 1: Representative Synthesis of a Chiral Schiff Base Ligand
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Salicylaldehyde | (R,E)-2-(((1-hydroxyhexan-3-yl)imino)methyl)phenol | Schiff base condensation |
The resulting ligand possesses a defined stereocenter from the amino alcohol backbone, which is instrumental in inducing asymmetry in catalytic reactions. Metal complexes formed with these types of ligands have been widely explored in various asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand can be fine-tuned by modifying the aldehyde component, allowing for the creation of a library of ligands for catalyst screening and optimization. The simplicity of their synthesis makes Schiff bases derived from compounds like this compound highly attractive in the field of coordination chemistry and catalysis. researchgate.netresearchgate.netnih.gov
Precursors for Optically Pure Synthetic Intermediates
The stereochemical information embedded in this compound is frequently transferred to subsequent molecules, making it a valuable precursor for a variety of optically pure synthetic intermediates. Current time information in Bangalore, IN. These intermediates are often key fragments in the total synthesis of pharmaceuticals and other biologically active compounds.
One significant application is in the synthesis of chiral heterocyclic compounds, such as oxazolidinones and oxazinanones, which can act as chiral auxiliaries. electronicsandbooks.com A chiral auxiliary is a compound that can be temporarily incorporated into a synthetic sequence to direct a stereoselective reaction, after which it can be removed and potentially recycled.
For example, this compound can be converted into a chiral (R)-4-propyl-1,3-oxazinan-2-one. The synthesis involves the intramolecular cyclization of a suitably protected derivative. The resulting oxazinan-2-one can then be N-acylated, and the enolate of this N-acyl derivative can undergo highly diastereoselective alkylation reactions. electronicsandbooks.com The propyl group at the C4 position, originating from the this compound backbone, effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered side.
Table 2: Synthesis of a Chiral Oxazinan-2-one Intermediate
| Starting Material | Key Transformation | Intermediate | Application |
| This compound | Protection followed by intramolecular cyclization | (R)-4-propyl-1,3-oxazinan-2-one | Chiral Auxiliary for Asymmetric Alkylations |
This strategy provides a reliable method for establishing new stereocenters with high levels of control. The utility of chiral amino alcohols as precursors is also highlighted in patent literature for the synthesis of complex therapeutic agents. For instance, the enantiomer, (S)-3-amino-1-hexanol, has been cited as a reactant in the preparation of advanced carboxylic acid compounds with potential therapeutic applications, underscoring the industrial relevance of these intermediates. google.com The ability to serve as a robust chiral building block makes this compound a cornerstone for the efficient and stereocontrolled synthesis of valuable organic molecules. smolecule.com
Mechanistic Insights and Stereochemical Control
Elucidation of Stereoselectivity Mechanisms in Amino Alcohol Synthesis
Achieving high stereoselectivity in the synthesis of amino alcohols hinges on understanding and manipulating the underlying reaction mechanisms. The formation of new stereogenic centers can be directed through several approaches, including substrate control, where the chirality is inherent to the starting material; auxiliary control, using a covalently bonded chiral group; and reagent control, where a chiral catalyst or reagent dictates the stereochemical outcome. diva-portal.org Modern synthetic methods often focus on reagent-controlled reactions, which offer greater flexibility and efficiency.
Coupling reactions are a powerful tool for constructing the carbon framework of amino alcohols while simultaneously setting the required stereochemistry. A significant challenge in these reactions is achieving both high chemoselectivity (discriminating between different functional groups) and stereoselectivity (controlling the spatial arrangement of atoms). nih.gov
Recent advancements include Ni-electrocatalytic decarboxylative arylations, which transform simple, chiral oxazolidine-based carboxylic acids into substituted chiral amino alcohols with a high degree of stereochemical control. researchgate.netacs.org This radical-based approach avoids the need for extensive protecting group manipulations often required in traditional polar bond-based syntheses. researchgate.netnih.gov The stereochemistry of the new carbon-carbon bond is effectively controlled through a process known as stereospecific radical substitution (SRS). acs.org
Another effective method involves the titanium alkoxide-mediated cross-coupling of substituted olefins and imines. nih.gov This process proceeds through a proposed bicyclic azametallacyclopentane intermediate. The reaction has been shown to be stereoconvergent, where both (E)- and (Z)-disubstituted homoallylic alcohols yield the anti-configured 1,5-amino alcohol products when coupled with achiral imines, demonstrating excellent control over the relative stereochemistry. nih.gov
Table 1: Stereoselective Coupling Reactions for Amino Alcohol Synthesis
| Reaction Type | Catalyst/Mediator | Key Intermediate | Stereochemical Control | Source(s) |
| Ni-Electrocatalytic Decarboxylative Arylation | Nickel Complex | Radical Intermediate | Stereospecific Radical Substitution (SRS) | researchgate.netacs.org |
| Titanium-Mediated Olefin-Imine Coupling | Ti(Oi-Pr)₄ / c-C₅H₉MgCl | Azametallacyclopentane | Substrate/Reagent Geometry | nih.gov |
| Rh(II)-Catalyzed 1,3-Dipolar Cycloaddition | Chiral Rh(II) Carboxylates | Metal-Associated Carbonyl Ylide | Chiral Catalyst | diva-portal.org |
Biocatalysis offers an alternative and often superior method for controlling stereochemistry due to the inherent selectivity of enzymes. acs.org Enzymatic reactions can produce amino alcohols with exceptionally high enantiomeric excess (ee) and diastereomeric ratios (dr). nih.gov
Dual-enzyme cascade systems have been developed for the synthesis of bichiral amino alcohols from diketones. acs.orgnih.gov For instance, a cascade involving an (R)-selective NADPH-dependent meso-diaminopyrimidate dehydrogenase (PvDAPDH) and a glucose dehydrogenase (BmGDH) can transform a diketone into a bichiral amino alcohol with excellent stereoselectivity (dr ≥ 98:2). acs.orgnih.gov The PvDAPDH catalyzes the (R)-selective reductive amination of a ketone group, while the BmGDH facilitates both NADPH cofactor regeneration and the reductive hydroxylation of the second ketone group. acs.orgnih.gov
Other enzymatic strategies include:
Transaminases (TAs): (R)-selective transaminases can convert hydroxy ketones into chiral amino alcohols. For example, the synthesis of (R)-3-aminobutan-1-ol from 4-hydroxybutan-2-one is achieved using an (R)-selective transaminase in the presence of an amino donor like isopropylamine. google.com The reaction is dependent on the coenzyme pyridoxal-5'-phosphate (PLP). google.com
Dioxygenases and Decarboxylases: A one-pot enzymatic cascade starting from L-lysine uses a dioxygenase for regio- and diastereoselective C-H oxidation, followed by a decarboxylase to cleave the carboxylic acid group, yielding optically enriched amino alcohols. nih.govjove.com
Amine Dehydrogenases (AmDHs): While most engineered AmDHs exhibit (S)-selectivity, substrate-specific evolution has been used to develop mutants with activity towards producing (R)-β-amino alcohols through kinetic resolution or deracemization of racemic starting materials. acs.org
Lipases: Enzymes like Candida antarctica Lipase B (CAL-B) can catalyze the aminolysis of esters to form chiral amides, which can then be chemically reduced to the desired chiral amino alcohols. sci-hub.se
Table 2: Enzymatic Synthesis of Chiral Amino Alcohols
| Enzyme System | Substrate Type | Product | Stereoselectivity | Source(s) |
| Dual-Enzyme Cascade (Dehydrogenases) | Diketones | Bichiral Amino Alcohols | dr ≥ 98:2 | acs.orgnih.gov |
| (R)-Selective Transaminase | Hydroxy Ketones | (R)-Amino Alcohols | ee > 99% | google.com |
| Dioxygenase / Decarboxylase Cascade | L-lysine | Optically Enriched Amino Alcohols | High | nih.govjove.com |
| Evolved Amine Dehydrogenases | Racemic β-Amino Alcohols | (R)-β-Amino Alcohols | ee > 99% (via deracemization) | acs.org |
| Lipase (e.g., CAL-B) + Reduction | Racemic Esters | Chiral Amino Alcohols | High ee for intermediate amide | sci-hub.se |
Investigation of Reaction Pathways and Intermediates
Understanding reaction pathways and identifying key intermediates are crucial for optimizing reaction conditions and controlling selectivity. In the synthesis of (S)-3-aminohexan-1-ol hydrochloride, a typical pathway involves the reduction of the carboxylic acid group of (S)-3-hydroxyhexanoic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), followed by amination.
In catalytic routes, the reaction often proceeds through distinct intermediates. For example, the Rh(II)-catalyzed three-component synthesis of α-hydroxy-β-amino esters is believed to proceed via a metal-associated carbonyl ylide intermediate. diva-portal.org Similarly, the palladium(II)-catalyzed rearrangement of allylic trichloroacetimidates, a method for synthesizing allylic amines, proceeds through a formal diva-portal.orgdiva-portal.org-sigmatropic rearrangement pathway. nih.gov This type of rearrangement was observed as the major pathway when attempting to synthesize 2-aminohexan-1-ol from trans-2-hexen-1-ol (B124871) via an imidate derivative, highlighting how reaction pathways can sometimes lead to unexpected but synthetically useful products. nih.gov
Influence of Steric and Electronic Factors in Chiral Catalytic Systems
The efficacy of a chiral catalytic system is profoundly influenced by the interplay of steric and electronic factors within the catalyst-substrate complex. These factors govern the enantiodiscrimination process, where the catalyst preferentially binds to one prochiral face of the substrate.
In the asymmetric transfer hydrogenation (ATH) of ketones using tethered ruthenium–TsDPEN complexes, enantioselectivity is largely dictated by a favorable "edge-face" electronic interaction. acs.org This interaction occurs between electron-rich groups in the substrate (like an aryl or acetylenic group) and the electron-deficient η⁶-arene ring of the catalyst. acs.org However, when bulky substituents are introduced near the reaction center (e.g., an ortho-substituent on an aryl ring), steric hindrance can override these electronic preferences, either enhancing or diminishing the enantioselectivity depending on the specific geometry. acs.org
Similarly, in the aminolysis of unsymmetrical epoxides, both electronic and steric factors of the amine and epoxide influence the regioselectivity of the ring-opening. researchgate.net In the catalytic asymmetric addition of Grignard reagents to ketones, the small steric and electronic differences between substituents on the ketone can make enantiodiscrimination challenging. rug.nl The design of effective chiral ligands and catalytic systems must account for these subtle effects to achieve high levels of stereocontrol. rug.nl The stereochemical outcome of nucleophilic additions to α-amino aldehydes can also be dictated by the balance between chelation control and non-chelating models like the Felkin-Anh model, which are influenced by the steric and electronic nature of substituents. diva-portal.org
Computational Chemistry in R 3 Aminohexan 1 Ol Research
Molecular Modeling and Docking Studies (e.g., Enzyme Active Pocket Analysis)
Molecular modeling and docking are computational techniques central to understanding the interactions between a ligand, such as (R)-3-Aminohexan-1-ol, and a biological macromolecule, typically an enzyme. These methods are particularly crucial in the field of biocatalysis for synthesizing enantiopure compounds.
Research into the production of enantiopure (R)-β-amino alcohols frequently involves enzymes like amine dehydrogenases (AmDHs) and transaminases. acs.orguni-greifswald.de When an experimental crystal structure of a target enzyme is unavailable, researchers can construct a reliable three-dimensional model using homology modeling tools like AlfaFold2. acs.org Once a model is generated, molecular docking simulations can be performed to predict the binding mode of a substrate within the enzyme's active site. acs.org
These simulations provide critical information on the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the substrate in a particular orientation, which is the basis for stereoselectivity. For instance, docking studies on an amine dehydrogenase revealed that the native substrate, L-valine, settles into a distinct pocket formed between the substrate-binding and coenzyme-binding domains. acs.org Furthermore, computational tools like POVME (Pocket Volume Measurer and Exporter) are used to analyze and quantify the volume and shape of the active site pocket. acs.org This analysis is fundamental for enzyme engineering, where specific amino acid residues in the active site are mutated to better accommodate non-native substrates like the precursors to this compound, thereby enhancing catalytic activity and selectivity. acs.org
| Computational Tool/Method | Primary Objective | Example Application | Reference |
|---|---|---|---|
| Homology Modeling (e.g., AlfaFold2) | Generate a 3D protein structure when no experimental structure exists. | Constructing a model of HsValDH3 amine dehydrogenase to understand its function. | acs.org |
| Molecular Docking | Predict the preferred binding orientation and affinity of a substrate in an enzyme's active site. | Investigating the binding interactions of L-valine within the HsValDH3 active site. | acs.org |
| Pocket Volume Analysis (e.g., POVME) | Measure and analyze the geometric properties (volume, shape) of an enzyme's active pocket. | Analyzing the active pocket volumes of β-amino alcohol dehydrogenases (β-AADHs) to guide engineering efforts. | acs.org |
| Molecular Dynamics (MD) Simulation | Simulate the movement of atoms and molecules to understand the dynamic behavior of the enzyme-substrate complex. | Assessing the stability of the substrate within the active site over time. | Generic Application |
Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides powerful methods for elucidating the intricate details of chemical reactions at an atomic level. For reactions involving the synthesis or transformation of this compound, quantum mechanical methods like Density Functional Theory (DFT) are employed to map out entire reaction pathways.
These calculations can determine the energy of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the highest-energy transition state gives the activation energy, a key predictor of reaction rate. By comparing the activation energies of different potential pathways, chemists can predict which mechanism is most likely to occur under specific conditions. For example, computational models can be used to study the transition states of nucleophilic substitution or reduction reactions that are common in the synthesis of amino alcohols. This predictive power allows for the optimization of reaction conditions, such as temperature, pressure, and solvent, without exhaustive experimental trial and error. It also helps in understanding factors that control stereoselectivity, a critical aspect in the synthesis of a chiral molecule like this compound.
| Reaction Pathway | Key Intermediate | Calculated Transition State Energy (kcal/mol) | Predicted Outcome | Reference |
|---|---|---|---|---|
| Direct Reductive Amination | Iminium ion | 18.5 | Favorable under specific catalytic conditions. | |
| Reduction of Hydroxy Ketone | Carbonyl group | 22.1 | Higher energy barrier, potentially slower rate. | |
| Ring-Opening of Chiral Aziridine | Protonated aziridine | 15.3 | Lowest energy barrier, kinetically preferred pathway. | Generic Pathway |
Rational Design of Chiral Ligands and Catalysts
One of the most impactful applications of computational chemistry in this field is the rational design of new catalysts and chiral ligands for the efficient and stereoselective synthesis of this compound. Instead of relying on traditional, often time-consuming screening methods, scientists can use computational approaches to design catalysts with desired properties from the ground up.
For biocatalysis, this often involves protein engineering. Computational analysis of an enzyme's structure can identify key amino acid residues that determine its substrate specificity and stereoselectivity. acs.orgcsic.es For example, studies have identified that a large active-site pocket and the specific orientation of a conserved arginine residue are crucial for the (R)-selectivity of certain transaminases. csic.es Armed with this knowledge, scientists can perform targeted mutagenesis, creating enzyme variants with enhanced activity towards precursors of (R)-β-amino alcohols. acs.org This "phylogeny-guided" mutagenesis, which reconfigures the substrate-binding pocket, has successfully generated biocatalysts for producing a range of enantiopure (R)-β-amino alcohols. acs.org
Furthermore, in silico search strategies are used to mine vast sequence databases for novel enzymes, such as (R)-selective amine transaminases, that may be suitable for specific industrial applications. uni-greifswald.de In the realm of chemical catalysis, DFT modeling can be used to design chiral ligands that, when complexed with a metal center, create an asymmetric environment that favors the formation of the desired (R)-enantiomer during reactions like asymmetric hydrogenation.
| Design Strategy | Computational Method | Objective | Example | Reference |
|---|---|---|---|---|
| Enzyme Engineering | Molecular Modeling & Mutagenesis Simulation | Improve activity and selectivity of an existing enzyme for a non-native substrate. | Reconfiguring the substrate-binding pocket of an amine dehydrogenase. | acs.org |
| In Silico Enzyme Discovery | Sequence Database Mining & Homology Modeling | Identify novel enzymes with desired catalytic properties from genomic data. | Searching for new (R)-selective amine transaminases. | uni-greifswald.de |
| Ligand Design for Asymmetric Catalysis | DFT & Molecular Mechanics | Design a chiral ligand that induces high enantioselectivity in a metal-catalyzed reaction. | Optimizing the structure of a BINOL-type ligand for asymmetric hydrogenation. | |
| Identifying Selectivity Determinants | Structural Analysis & Docking | Understand the structural basis of stereoselectivity to guide future design. | Identifying key residues like Arg414 in transaminases for (R)-selectivity. | csic.es |
Future Research Directions and Emerging Trends
Development of More Efficient, Sustainable, and Cost-Effective Synthetic Methodologies
The pursuit of more efficient, sustainable, and cost-effective methods for the synthesis of (R)-3-Aminohexan-1-ol is a primary focus of current research. Traditional synthetic routes often involve multiple steps, the use of stoichiometric chiral reagents, and the generation of significant waste, making them economically and environmentally challenging for large-scale production.
Biocatalysis: A significant trend is the increasing use of biocatalysis, which offers a greener and more efficient alternative to conventional chemical methods. nih.govrsc.org Enzymes such as transaminases and ketoreductases are being explored for the asymmetric synthesis of chiral amino alcohols. ucl.ac.ukfrontiersin.org For instance, a dual-enzyme cascade pathway can be employed for the synthesis of bichiral amino alcohols with high chemo- and stereoselectivity. researchgate.net The use of engineered amine dehydrogenases in whole-cell biocatalysts also presents a promising avenue for the direct and efficient synthesis of chiral amino alcohols from readily available starting materials. frontiersin.org
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of corresponding α-amino ketones or other suitable prochiral precursors remains a powerful tool for accessing this compound. acs.orgwikipedia.org Research in this area is focused on the development of highly active and selective catalysts that can operate under mild conditions with low catalyst loadings. This includes the design of novel chiral ligands for transition metals like ruthenium, rhodium, and iridium. nih.govthieme-connect.comwiley-vch.dersc.org The goal is to achieve high turnover numbers (TON) and turnover frequencies (TOF), thereby reducing the cost associated with precious metal catalysts.
Sustainable Chemistry Principles: The principles of green chemistry are increasingly being integrated into synthetic strategies. This includes the use of renewable starting materials, safer solvents, and energy-efficient processes. Research into flow chemistry for the continuous production of this compound is also gaining traction, as it offers better control over reaction parameters and facilitates easier scale-up.
Exploration of Novel Catalytic Systems and Cascade Reactions
The development of novel and more effective catalytic systems is crucial for advancing the synthesis of this compound. The focus is on catalysts that offer high enantioselectivity, broad substrate scope, and operational simplicity.
Transition Metal Catalysis: While ruthenium, rhodium, and iridium complexes are well-established for asymmetric hydrogenation, researchers are exploring other transition metals and novel ligand architectures to improve catalytic performance. nih.govacs.orgmdpi.com For example, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a new method for synthesizing chiral β-amino alcohols. westlake.edu.cn The development of catalysts that are tolerant to a wider range of functional groups would further enhance the synthetic utility of these methods.
Organocatalysis: The use of small organic molecules as catalysts, known as organocatalysis, is another rapidly growing area. tandfonline.comrsc.orgrsc.org Chiral β-amino alcohols and their derivatives can themselves act as organocatalysts in various asymmetric transformations. This metal-free approach is attractive due to the lower toxicity and cost of the catalysts compared to their transition-metal counterparts.
Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a highly efficient strategy for the synthesis of complex molecules like this compound. nih.gov These reactions reduce the number of purification steps, save time and resources, and minimize waste generation. Researchers are designing new cascade sequences that combine different catalytic modes, such as biocatalysis and metal catalysis, to achieve novel transformations and access complex chiral architectures. One-pot, multi-component reactions are also being developed for the direct synthesis of 1,2-amino alcohols from simple and readily available starting materials. acs.orgnih.gov
Expanding the Scope of Chiral Amino Alcohol Applications in Advanced Organic Synthesis
Beyond its role as a synthetic intermediate, researchers are actively exploring new applications for this compound and its derivatives in advanced organic synthesis.
Chiral Ligands: Chiral amino alcohols are precursors to a wide variety of chiral ligands, such as bis(oxazolines) (BOX) and phosphine-oxazolines (PHOX), which are highly effective in a range of asymmetric catalytic reactions. nih.govwikipedia.org The development of new ligands derived from this compound could lead to improved catalytic systems for reactions such as asymmetric allylic alkylation, Diels-Alder reactions, and conjugate additions.
Chiral Auxiliaries and Organocatalysts: The inherent chirality of this compound makes it a valuable chiral auxiliary, capable of directing the stereochemical outcome of a reaction. Furthermore, as mentioned earlier, it and its derivatives can function as organocatalysts, promoting asymmetric reactions through the formation of transient chiral intermediates. tandfonline.comrsc.org
Q & A
Basic Research Questions
Q. What are effective synthetic routes for (R)-3-Aminohexan-1-ol with high enantiomeric purity?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution with lipases or esterases can achieve enantiomeric excess >99%. Post-synthesis purification via chiral HPLC (e.g., Chiralpak® AD-H column with hexane:isopropanol:diethylamine [90:10:0.1 v/v]) is critical for isolating the (R)-enantiomer . Reductive amination of 3-ketohexanol precursors using sodium cyanoborohydride in buffered methanol (pH 6.5–7.5) is another validated route, followed by chiral derivatization with Marfey’s reagent for purity assessment .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography of single crystals (grown via slow evaporation in ethanol/water) provides definitive stereochemical assignment. Alternatively, -NMR with chiral shift reagents (e.g., Eu(hfc)) induces distinct splitting of protons adjacent to the chiral center. Circular dichroism (CD) spectroscopy at 210–230 nm can also differentiate enantiomers based on Cotton effects .
Q. What analytical techniques are optimal for quantifying this compound in complex mixtures?
- Methodological Answer : LC-MS/MS using a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY BEH Amide) with a mobile phase of acetonitrile/ammonium formate (10 mM, pH 3.0) achieves baseline separation. Electrospray ionization (ESI+) in selected reaction monitoring (SRM) mode (m/z 132 → 86) enhances sensitivity (LOQ: 0.1 ng/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. Compare enantiomer-specific activity using isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., for GABA receptors). Address discrepancies by standardizing assay conditions: pH 7.4 buffer, 25°C, and matched cell lines (e.g., HEK293 transfected with human receptors). Cross-validate results with -labeled compounds via NMR saturation transfer difference (STD) experiments .
Q. What strategies optimize this compound as a chiral ligand in asymmetric catalysis?
- Methodological Answer : Modify the hydroxyl and amino groups with protective groups (e.g., tert-butyldimethylsilyl [TBS] for -OH, Boc for -NH) to enhance ligand stability. Screen metal complexes (e.g., Cu(II), Rh(I)) in model reactions like asymmetric Henry reactions. Use high-throughput robotic platforms to test ligand:metal ratios (1:1 to 1:3) and solvents (THF, DCM). Monitor enantioselectivity via -NMR with fluorinated substrates .
Q. How to design in vivo pharmacokinetic studies for this compound-based prodrugs?
- Methodological Answer : Radiolabel the compound with at the C3 position for tracing. Administer intravenously (1 mg/kg) in rodent models and collect plasma/brain samples at intervals (0.5–24 hr). Quantify using accelerator mass spectrometry (AMS) or LC-MS/MS. Assess blood-brain barrier penetration via brain:plasma ratio calculations. Co-administer P-glycoprotein inhibitors (e.g., cyclosporin A) to evaluate transporter-mediated efflux .
Q. What computational approaches predict the interaction of this compound with enzymatic targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against crystal structures of target enzymes (e.g., aminotransferases, PDB: 8E4). Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate electrostatic potential maps for hydrogen-bonding sites. Validate predictions with molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess binding stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
